N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of benzimidazole, a heterocyclic aromatic compound . Benzimidazole derivatives are known to have a wide range of biological activities and are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
A study on a pd(ii) complex derived from a similar benzimidazole derivative showed that it exhibited excellent antiproliferative potency against certain carcinoma cell lines . The tumor inhibitory mechanism of the Pd(II) complex was due to its antiangiogenic effect and promotion of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl)benzamide
- 1-phenyl-1H-benzimidazol-2-yl hydrosulfide
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE is unique due to its specific structural features, including the diethylsulfamoyl group, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDYXBUILHENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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